![molecular formula C18H18Cl2N2O3S B325361 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325361.png)
2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H18Cl2N2O3S It is characterized by the presence of two chlorine atoms, a piperidine ring, and a sulfonyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzamide: Lacks the piperidine and sulfonyl groups, making it less complex.
N-(4-Sulfamoylphenyl)benzamide: Contains a sulfonamide group instead of a sulfonyl group.
4-(1-Piperidinylsulfonyl)aniline: Lacks the dichlorobenzamide core.
Uniqueness
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is unique due to the combination of its dichlorobenzamide core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
特性
分子式 |
C18H18Cl2N2O3S |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
2,4-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChIキー |
MVOYZVISXQQWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325281.png)
![2-(2-methoxyphenoxy)-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B325283.png)
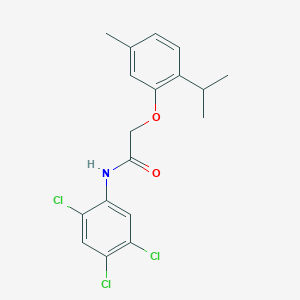
![Propyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B325288.png)
![5-methyl-2-phenyl-4-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrazol-3-one](/img/structure/B325289.png)
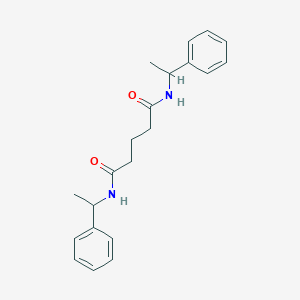
![methyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B325291.png)
![3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)
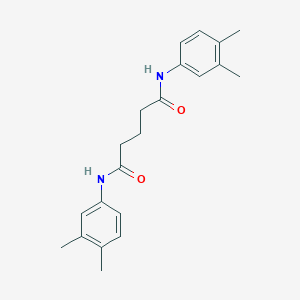
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B325295.png)
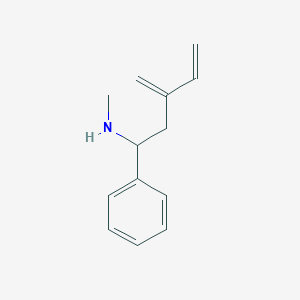
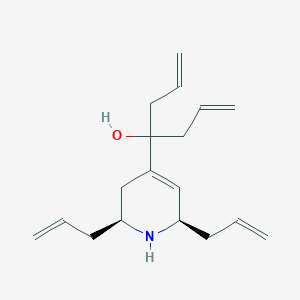
![3-[4-(5-methyl-1,3-benzothiazol-2-yl)anilino]indol-2-one](/img/structure/B325301.png)
